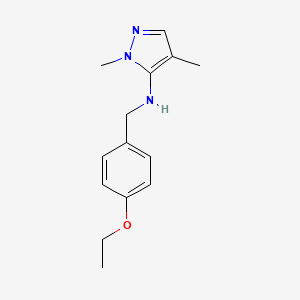![molecular formula C9H13N3O2S B11739115 N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)
N'-[(dimethylamino)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(dimethylamino)methylidene]benzenesulfonohydrazide is an organic compound with the chemical formula C9H13N3O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a benzenesulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(dimethylamino)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between benzenesulfonylhydrazine and dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-[(dimethylamino)methylidene]benzenesulfonohydrazide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-[(dimethylamino)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted hydrazides. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
N’-[(dimethylamino)methylidene]benzenesulfonohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(dimethylamino)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide
- N,N-dimethylenamino ketones
Uniqueness
N’-[(dimethylamino)methylidene]benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H13N3O2S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N'-(benzenesulfonamido)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H13N3O2S/c1-12(2)8-10-11-15(13,14)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
InChI Key |
XGXZGTOFLKZQHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739037.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739040.png)
![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739048.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739073.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739078.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)

![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)
